Distinct Phenylethenesulfonamide Pharmacophore Compared to Celecoxib-Class Pyrazoles
Celecoxib and related COX-2-selective pyrazoles use a benzenesulfonamide group directly linked to the pyrazole ring, achieving COX-2 IC50 values of 0.05–0.78 μM [1]. CAS 2035006-86-9 replaces this with a distinct (E)-2-phenylethenesulfonamide moiety attached via a two-carbon ethylene spacer. Although no COX-2 inhibition data exist for the target compound, the fundamental departure from the canonical COX-2 pharmacophore indicates that it is unlikely to engage COX-2 in the same manner. This structural divergence means the compound cannot be considered a COX-2 inhibitor unless specifically validated.
| Evidence Dimension | COX-2 pharmacophore architecture |
|---|---|
| Target Compound Data | Contains (E)-2-phenylethenesulfonamide linked via ethylene spacer; no COX-2 IC50 available |
| Comparator Or Baseline | Celecoxib: benzenesulfonamide directly attached to pyrazole; COX-2 IC50 = 0.78 μM; Analog 10b: diarylpyrazole COX-2 IC50 = 0.52 μM |
| Quantified Difference | Not quantifiable due to lack of target compound data; structural divergence precludes functional assumption |
| Conditions | In vitro COX-2 inhibition assay (human recombinant enzyme) |
Why This Matters
Procurement decisions for COX-2 targeted programs should note that CAS 2035006-86-9 is not a celecoxib analog and requires de novo target profiling.
- [1] Elgohary MK, et al. Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy. Int J Biol Macromol. 2025;293:139170. PMID: 39736293. View Source
